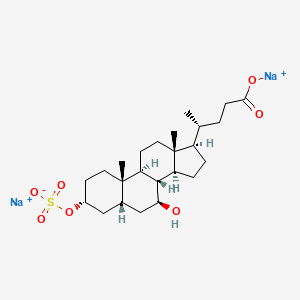
Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a steroid compound with the molecular formula C24H40O7S and is primarily involved in the metabolism of cholesterol . This compound is known for its role in the emulsification of fats and is used in various therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- involves several steps. The starting material is typically Ursodeoxycholic acid, which undergoes sulfonation to introduce the sulfooxy group at the 3-position. The reaction conditions often involve the use of sulfur trioxide or chlorosulfonic acid as sulfonating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form ketones.
Reduction: The sulfooxy group can be reduced to a hydroxyl group.
Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of Cholan-24-oic acid, which can have different therapeutic properties and applications .
Scientific Research Applications
Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, gallstones, and certain metabolic disorders.
Industry: Used in the formulation of pharmaceuticals and as an additive in certain industrial processes.
Mechanism of Action
The mechanism of action of Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- involves its interaction with bile acid receptors and transporters. It helps in the emulsification and absorption of dietary fats and cholesterol. The compound also modulates various signaling pathways involved in lipid metabolism and inflammation .
Comparison with Similar Compounds
Similar Compounds
Cholic acid: Another bile acid with similar emulsifying properties but different therapeutic applications.
Chenodeoxycholic acid: Similar in structure but differs in the position of hydroxyl groups.
Deoxycholic acid: Lacks the sulfooxy group and has different metabolic and therapeutic properties.
Uniqueness
Cholan-24-oic acid, 7-hydroxy-3-(sulfooxy)-, disodium salt, (3a,5b,7b)- is unique due to its specific sulfooxy group at the 3-position, which imparts distinct chemical and biological properties. This makes it particularly useful in certain therapeutic applications where other bile acids may not be as effective .
Properties
Molecular Formula |
C24H38Na2O7S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
disodium;(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O7S.2Na/c1-14(4-7-21(26)27)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(31-32(28,29)30)12-15(23)13-20(22)25;;/h14-20,22,25H,4-13H2,1-3H3,(H,26,27)(H,28,29,30);;/q;2*+1/p-2/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-;;/m1../s1 |
InChI Key |
JZOHDPVZIAVHER-KAEFGRNISA-L |
Isomeric SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Canonical SMILES |
CC(CCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


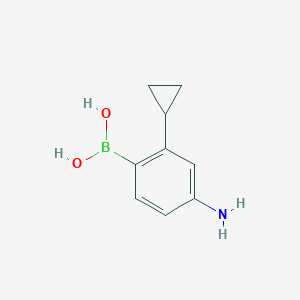
![2-[4-[5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluoro-N-(2-hydroxyethyl)anilino]acetic acid](/img/structure/B14089814.png)
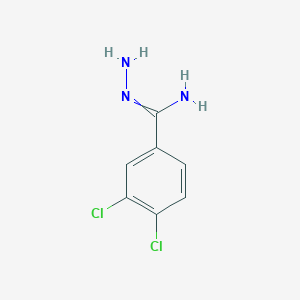
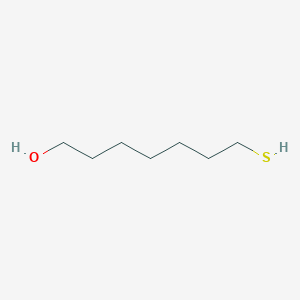
![6-Methyl-3-{[2-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5-ol](/img/structure/B14089835.png)
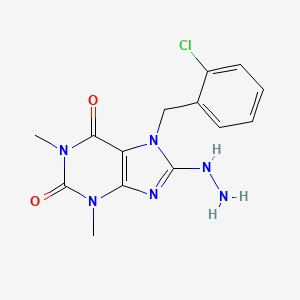
![N-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]-4-(naphthalen-1-ylmethyl)piperazin-1-amine](/img/structure/B14089845.png)
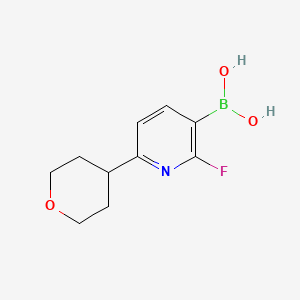
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B14089861.png)
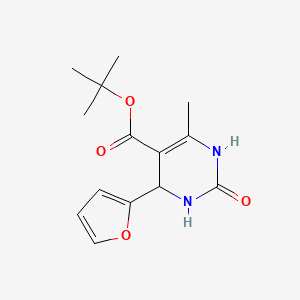
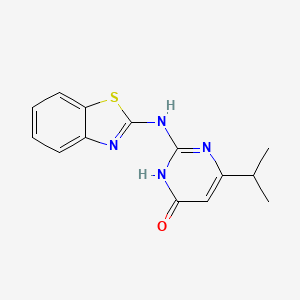
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-ethoxy-3-methoxyphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089878.png)
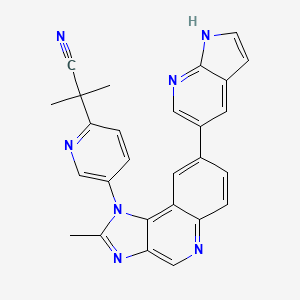
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089888.png)
